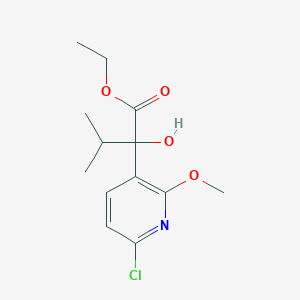

Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate

Beschreibung

Ethyl 2-hydroxy-3-methylbutanoate (CAS: 2441-06-7) is an ester with the molecular formula C₇H₁₄O₃ and a molar mass of 146.18 g/mol . It is characterized by a hydroxyl group at the C2 position and a methyl branch at C3 on the butanoate backbone. This compound is notable for its role in food and beverage aromas, particularly in wines, where it contributes fruity and floral notes . Its enantiomers, (2R)- and (2S)-ethyl 2-hydroxy-3-methylbutanoate, have distinct sensory impacts, with the (2R)-enantiomer being more potent in modulating fruity aromas in red wines .

Key properties include:

Eigenschaften

Molekularformel |

C13H18ClNO4 |

|---|---|

Molekulargewicht |

287.74 g/mol |

IUPAC-Name |

ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate |

InChI |

InChI=1S/C13H18ClNO4/c1-5-19-12(16)13(17,8(2)3)9-6-7-10(14)15-11(9)18-4/h6-8,17H,5H2,1-4H3 |

InChI-Schlüssel |

KSBXTDDFLRGSGN-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(C1=C(N=C(C=C1)Cl)OC)(C(C)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate typically involves the esterification of 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(6-chloro-2-methoxypyridin-3-yl)-3-methylbutan-2-one.

Reduction: Formation of 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanol.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Medicinal Chemistry

- The compound is being investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its combination of functional groups may enhance its efficacy against specific biological targets.

- Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory and antimicrobial properties.

-

Pharmacological Studies

- Interaction studies focusing on the binding affinity of Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate to various receptors are critical for understanding its pharmacological profile. These studies can reveal potential uses in treating diseases that involve these targets.

- Preliminary findings suggest that the compound may influence pathways associated with neuropharmacology, potentially offering insights into treatments for neurological disorders.

-

Synthesis and Derivatives

- Various synthetic routes for producing Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate have been documented, allowing for the exploration of derivatives that may exhibit enhanced biological activity or reduced toxicity.

Wirkmechanismus

The mechanism of action of Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate (CAS No. 1227827-89-5) is a synthetic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈ClNO₄ |

| Molecular Weight | 287.74 g/mol |

| CAS Number | 1227827-89-5 |

| LogP | 1.907 |

| PSA (Polar Surface Area) | 48.14 Ų |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the modulation of enzymatic pathways and receptor activities. Research indicates that it may act as an inhibitor of specific enzymes involved in inflammatory processes and cellular signaling pathways.

Anti-inflammatory Activity

Studies have shown that Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate exhibits significant anti-inflammatory properties. It has been demonstrated to inhibit the production of pro-inflammatory cytokines in vitro, which suggests a potential role in treating inflammatory diseases.

Antitumor Activity

Recent investigations into the compound's antitumor effects have revealed promising results. In vitro assays indicated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. This suggests its utility as a candidate for cancer therapy, particularly in targeting tumors resistant to conventional treatments.

Case Studies and Research Findings

- In Vitro Studies : A study published in a peer-reviewed journal demonstrated that Ethyl 2-(6-chloro-2-methoxypyridin-3-yl)-2-hydroxy-3-methylbutanoate significantly reduced cell viability in human cancer cell lines by over 50% at concentrations above 10 µM, indicating its potential as an anticancer agent .

- Animal Models : In a murine model of inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers compared to control groups. This study highlights its potential application in treating conditions such as arthritis and other inflammatory disorders .

- Mechanistic Insights : Further mechanistic studies have elucidated that the compound inhibits the NF-kB signaling pathway, which is crucial for the expression of many inflammatory mediators. This inhibition correlates with reduced levels of TNF-alpha and IL-6 in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.